
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
Overview
Description
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-4-fluorophenol with acetyl chloride . The reaction typically occurs under acidic conditions, with the use of a catalyst such as aluminum chloride to facilitate the acetylation process . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield . The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under basic conditions.
Major Products Formed
Substitution: Formation of various substituted phenyl ethanones.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone can be compared with similar compounds such as:
1-(5-Fluoro-2-hydroxyphenyl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.
1-(3-Bromo-2-hydroxyphenyl)ethanone: Lacks the fluorine atom, affecting its chemical properties and biological activity.
The presence of both bromine and fluorine atoms in this compound makes it unique and versatile for various applications .
Biological Activity
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including halogen substitutions and a hydroxyl group, suggest diverse interactions with biological targets, making it a candidate for pharmacological applications.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A bromine atom at the 3-position.
- A fluorine atom at the 5-position.
- A hydroxyl group at the 2-position.
The biological activity of this compound is primarily influenced by its ability to interact with various enzymes and proteins. The hydroxyl group enhances binding affinity through hydrogen bonding, while the halogen atoms may facilitate interactions with hydrophobic regions of target proteins.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways related to disease processes. The specific mechanisms of inhibition and the enzymes affected are subjects of ongoing investigation. For instance, preliminary studies suggest its potential role in modulating enzyme activities linked to cancer and metabolic disorders.
Biological Activity Data
A summary of biological activities and findings related to this compound is presented in Table 1.
Case Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of this compound on cancer cell lines, significant growth inhibition was observed across multiple cell types. The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) lower than 0.01 µM in certain cases, indicating potent activity against cancer cells .
Case Study 2: Enzyme Interaction
Another investigation focused on the interactions between this compound and specific metabolic enzymes. The results indicated that it could effectively modulate enzyme activity, suggesting a potential role in therapeutic applications for metabolic disorders.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Table 2 outlines key comparisons with related compounds.
Compound | Key Features | Biological Activity |
---|---|---|
1-(3-Bromo-4-fluorophenyl)ethanone | Bromine at position 3, fluorine at position 4 | Moderate enzyme inhibition |
1-(4-Fluorophenyl)ethanone | No bromine substitution | Lower antiproliferative activity |
1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone | Similar halogenated structure | Enhanced interaction with biological targets |
Properties
IUPAC Name |
1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONDYRNMURZSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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